molecular formula C22H20N2O4S2 B2753859 (Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-79-2

(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2753859
CAS RN: 894670-79-2
M. Wt: 440.53
InChI Key: CBRAOHKZAXVMBM-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroluminescent Device Properties

One of the applications of compounds related to (Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is in electroluminescent devices. Research on Zn(II)-chelated complexes based on benzothiazole derivatives (which are structurally similar) has shown potential for producing white-light emission. These complexes exhibit unique photophysical properties like a large Stokes shift of fluorescence emission and promising electron-transport properties for organic light-emitting diodes (OLEDs), suggesting their potential in electronic applications (Roh et al., 2009).

Biological Activity

Another research area focuses on the biological activities of similar compounds. For instance, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate has been synthesized and found to show moderate insecticidal activity against Aphis craccivora (Li et al., 2013). This suggests potential agricultural applications for related compounds in pest control.

Polymer Solar Cells

Compounds within this chemical family also find applications in polymer solar cells. For instance, indene-C60 bisadduct, a derivative, is used as an electron-cascade acceptor material in solar cells. This addition improves the open circuit voltage and power conversion efficiency, indicating the relevance of such compounds in renewable energy technologies (Cheng et al., 2014).

Anticancer Research

Some derivatives have shown potential in anticancer research. For example, novel derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibited significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, indicating their potential in developing cancer therapeutics (Gad et al., 2020).

properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-ethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-28-18-10-8-17(9-11-18)23-14-20-21(25)22-19(12-13-29-22)24(30(20,26)27)15-16-6-4-3-5-7-16/h3-14,23H,2,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRAOHKZAXVMBM-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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